- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexes, Chemistry Letters, 2008, 37(10), 1080-1081

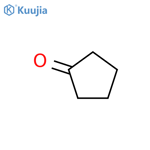

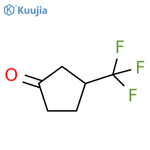

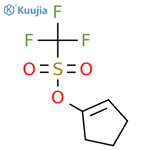

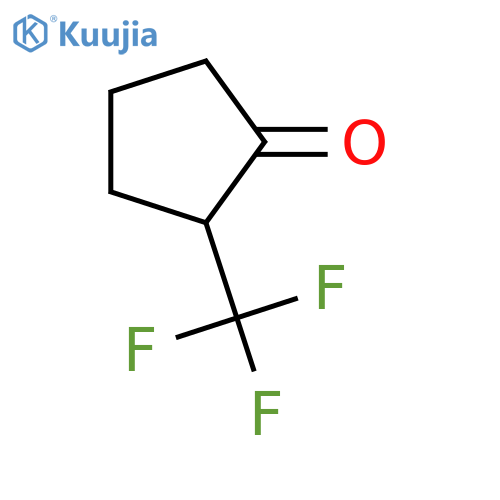

Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

95524-19-9 structure

Produktname:2-(trifluoromethyl)cyclopentan-1-one

2-(trifluoromethyl)cyclopentan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(Trifluoromethyl)cyclopentanone

- 2-(trifluoromethyl)cyclopentan-1-one

- 2-TRIFLUOROMETHYLCYCLOPENTANONE

- Cyclopentanone,2-(trifluoromethyl)-

- 2-(Trifluoromethyl)-Cyclopentanone

- Cyclopentanone, 2-(trifluoromethyl)

- 2-(Trifluoromethyl)cyclopentanone (ACI)

- 2-Trifluoromethyl-cyclopentanone

- AKOS006284242

- MFCD08166673

- CS-15870

- CS-0060764

- W18406

- 95524-19-9

- DTXSID30462197

- Cyclopentanone, 2-(trifluoromethyl)-

- LQVDWRMXWKNZNG-UHFFFAOYSA-N

- EN300-1601078

- DB-088880

-

- MDL: MFCD08166673

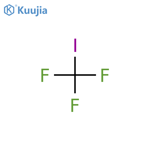

- Inchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2

- InChI-Schlüssel: LQVDWRMXWKNZNG-UHFFFAOYSA-N

- Lächelt: O=C1C(C(F)(F)F)CCC1

Berechnete Eigenschaften

- Genaue Masse: 152.04500

- Monoisotopenmasse: 152.04489933g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 150

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.5

- Topologische Polaroberfläche: 17.1Ų

Experimentelle Eigenschaften

- PSA: 17.07000

- LogP: 1.91790

2-(trifluoromethyl)cyclopentan-1-one Sicherheitsinformationen

2-(trifluoromethyl)cyclopentan-1-one Zolldaten

- HS-CODE:2914700090

- Zolldaten:

China Zollkodex:

2914700090Übersicht:

2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

Zusammenfassung:

HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Ketone- und Chinonderivate, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0% MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

2-(trifluoromethyl)cyclopentan-1-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM420184-1g |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95%+ | 1g |

$462 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0995921-1g |

2-(trifluoromethyl)cyclopentanone |

95524-19-9 | 95% | 1g |

$450 | 2024-08-02 | |

| Enamine | EN300-1601078-2.5g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 2.5g |

$1517.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5.0g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 5g |

$2999.0 | 2023-06-04 | |

| Enamine | EN300-1601078-0.1g |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95% | 0.1g |

$251.0 | 2023-06-04 | |

| Enamine | EN300-1601078-5000mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 5000mg |

$2999.0 | 2023-09-23 | |

| Enamine | EN300-1601078-50mg |

2-(trifluoromethyl)cyclopentan-1-one |

95524-19-9 | 95.0% | 50mg |

$168.0 | 2023-09-23 | |

| Aaron | AR00IJVJ-50mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 50mg |

$256.00 | 2023-12-14 | |

| 1PlusChem | 1P00IJN7-100mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 100mg |

$143.00 | 2024-04-19 | |

| 1PlusChem | 1P00IJN7-250mg |

Cyclopentanone, 2-(trifluoromethyl)- |

95524-19-9 | 95% | 250mg |

$277.00 | 2024-04-19 |

2-(trifluoromethyl)cyclopentan-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C

Referenz

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C

1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C

Referenz

- Zincate-type enolate for radical α-trifluoromethylation, Tetrahedron Letters, 2007, 48(50), 8922-8925

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Photochemistry of 2-(perfluoroalkyl)cycloalkanones, Journal of Fluorine Chemistry, 1986, 30(4), 471-5

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfane, Journal of Fluorine Chemistry, 2000, 106(2), 217-221

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C

1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt

Referenz

- Radical trifluoromethylation of ketone Li enolates, Tetrahedron, 2006, 62(30), 7199-7203

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran

1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s

1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt

Referenz

- Facile Radical Trifluoromethylation of Lithium Enolates, Organic Letters, 2005, 7(22), 4883-4885

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C

1.3 Solvents: Acetic acid , Tetrahydrofuran

Referenz

- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

Referenz

- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzinc, Heterocycles, 2015, 90(2), 907-917

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt

Referenz

- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc, Organic Letters, 2006, 8(21), 4671-4673

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C

Referenz

- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexes, Angewandte Chemie, 2021, 60(10), 5467-5474

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C

Referenz

- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates, Organic Letters, 2021, 23(13), 5107-5112

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C

1.3 Reagents: Triethylborane ; 2 h, -78 °C

1.4 Reagents: Acetic acid ; -78 °C → rt

Referenz

- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical termination, Journal of Fluorine Chemistry, 2006, 127(4-5), 539-544

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C

Referenz

- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones, Angewandte Chemie, 2017, 56(5), 1338-1341

2-(trifluoromethyl)cyclopentan-1-one Raw materials

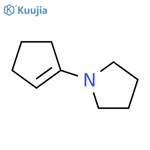

- 1-Pyrrolidino-1-cyclopentene

- Sodium Triflinate

- Cyclopentanone

- 1-Cyclopenten-1-ol, acetate

- cyclopent-1-en-1-yl trifluoromethanesulfonate

- Trifluoroiodomethane

- Bpycu(CF3)3

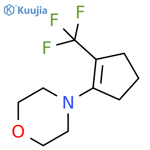

- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine

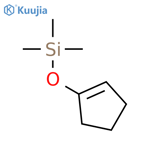

- 1-(Trimethylsiloxy)cyclopentene

2-(trifluoromethyl)cyclopentan-1-one Preparation Products

2-(trifluoromethyl)cyclopentan-1-one Verwandte Literatur

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one) Verwandte Produkte

- 60719-13-3(Cycloheptanone,2-(trifluoromethyl)-)

- 1247475-31-5(1-(2,6-Difluorophenyl)ethanesulfonyl chloride)

- 2402831-17-6(2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride)

- 2138239-14-0(1H-1,2,4-Triazole, 5-(3-chloropropyl)-1,3-dimethyl-)

- 1823290-26-1(benzyl N-[3-hydroxy-1-(2-methylphenyl)propyl]carbamate)

- 105900-98-9(Methyl 2-(2-hydroxy-6-methylquinolin-4-yl)acetate)

- 2229382-01-6(methyl 5-(4-amino-2-methylbutan-2-yl)-2-hydroxybenzoate)

- 1783855-79-7(6-bromo-2-fluoro-3-propoxyphenol)

- 2896-23-3(2-Ethyl-1H-benzoDeisoquinoline-1,3(2H)-dione)

- 87497-98-1(2,2-dimethoxy-2-phenylethan-1-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

Reinheit:99%

Menge:1g

Preis ($):337.0